5-Fluoro-3-(methoxymethyl)pyridin-2-amine
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Overview
Description
5-Fluoro-3-(methoxymethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s electronic properties, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to replace a leaving group (e.g., a halogen) on the pyridine ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Fluoro-3-(methoxymethyl)pyridin-2-amine, often employs continuous flow reactors to ensure efficient mixing and heat transfer . This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-3-(methoxymethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-methoxypyridin-2-amine
- 2-Amino-3-bromo-5-fluoropyridine
- 5-Fluoro-2-aminopyrimidine derivatives
Uniqueness
5-Fluoro-3-(methoxymethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a methoxymethyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other fluorinated pyridines .
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
5-fluoro-3-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9FN2O/c1-11-4-5-2-6(8)3-10-7(5)9/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
YWPRTLLHPBPDBE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CC(=C1)F)N |
Origin of Product |
United States |
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